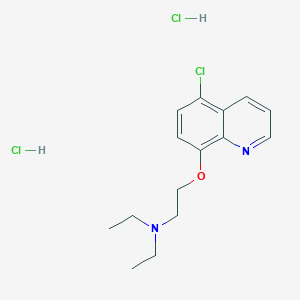

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of carbon-nitrogen bonds. The first paper discusses an oxidative rearrangement reaction that is used to synthesize fused tetrahydroisoquinolines, which are structurally related to quinoline derivatives like the compound . This reaction involves the generation of N-chloroamines in situ, followed by a carbon to nitrogen migration and nucleophilic trapping of a ketiminium ion intermediate . This method could potentially be adapted for the synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a series of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines, which share a quinoline core with the compound of interest . The study found that these molecules can exist in two isomeric forms due to the migration of a double bond. This suggests that the compound may also exhibit isomerism, which could affect its reactivity and physical properties. The iron dichloride complexes derived from these molecules were characterized by single-crystal X-ray diffraction studies, which revealed a distorted bipyramidal coordination geometry at the iron center . While the compound does not contain iron, the analytical techniques used could be applicable for determining its molecular structure.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the chemical behavior of similar structures. The iron complexes mentioned in the second paper were used as precatalysts for ethylene polymerization, demonstrating the potential for quinoline derivatives to participate in complex chemical reactions . The compound may also be capable of engaging in various chemical reactions, particularly those involving the ether and amine functionalities, such as nucleophilic substitutions or interactions with electrophiles.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of this compound, they do provide insights into the properties of structurally related compounds. For example, the iron complexes derived from arylimino-ethyl-arylimino-trihydroquinolines exhibited high catalytic activity in ethylene polymerization, which could suggest that the compound may also have catalytic properties . Additionally, the presence of a chloro group and an amine in the compound suggests that it may have polar characteristics, which could influence its solubility and stability.

Safety and Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Mechanism of Action

Target of Action

A2764 dihydrochloride is a highly selective inhibitor of TRESK (TWIK-related spinal cord K+ channel, K2P18.1) . TRESK is a two-pore domain potassium channel that plays a crucial role in maintaining the resting membrane potential and cellular excitability .

Mode of Action

A2764 dihydrochloride interacts with the TRESK channels, inhibiting their function . It is more sensitive to the activated mTRESK channels than the basal current . The IC50 value for the activated mTRESK channels is 6.8 µM .

Biochemical Pathways

The inhibition of TRESK channels by A2764 dihydrochloride affects the potassium currents in cells . Under normal conditions, TRESK channels contribute to the background potassium current that helps maintain the resting membrane potential. By inhibiting these channels, A2764 dihydrochloride reduces this current, leading to cell depolarization .

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability

Result of Action

The inhibition of TRESK channels by A2764 dihydrochloride leads to cell depolarization and increased excitability in native cells . This change in cellular excitability has potential implications for various physiological processes and diseases, including migraine and nociception .

Biochemical Analysis

Biochemical Properties

A2764 dihydrochloride interacts with the TRESK channel, exerting its effects by inhibiting this channel . It has moderate inhibitory effects on other channels such as TREK-1 and TALK-1 . The nature of these interactions involves the binding of A2764 dihydrochloride to these channels, leading to their inhibition .

Cellular Effects

A2764 dihydrochloride influences cell function by causing cell depolarization and increasing cellular excitability . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of A2764 dihydrochloride involves its binding to the TRESK channel, leading to its inhibition . This results in cell depolarization and increased cellular excitability . It is more sensitive to the activated mTRESK channels than the basal current .

Temporal Effects in Laboratory Settings

It is known that A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells .

properties

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRDPULCSHGKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)